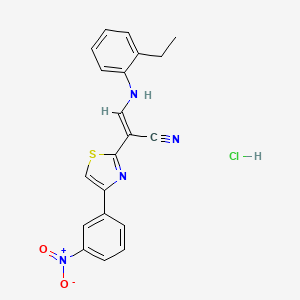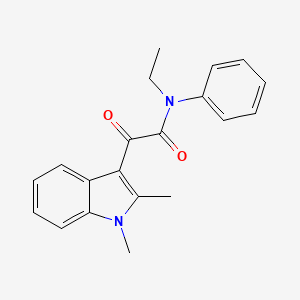
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with two methyl groups at positions 1 and 2 . The compound also contains an amide group, which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the amide group, and the phenyl ring. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and phenyl rings would likely make the compound relatively non-polar and lipophilic .Applications De Recherche Scientifique
Antidiabetic Potential
A study highlighted the synthesis of new indole-based hybrid scaffolds, where derivatives of indolyl were evaluated for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Compounds exhibited low cytotoxicity with significant inhibition potential, suggesting their utility as lead molecules for antidiabetic agent development (Nazir et al., 2018).
Antifungal Agents
Another research focused on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified as potent antifungal agents against Candida and Aspergillus species. Modifications led to improved plasma stability while maintaining in vitro antifungal activity, indicating their potential in treating fungal infections (Bardiot et al., 2015).
Glutaminase Inhibitors
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs aimed at identifying potent glutaminase inhibitors. These analogs, including a series with improved solubility and in vitro efficacy against lymphoma cells, suggest a pathway for therapeutic development against cancer (Shukla et al., 2012).
Anticancer Activities
A study on 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives demonstrated reasonable anticancer activity against various human tumor cell lines, particularly melanoma types. This underscores the potential of these compounds in developing new cancer therapies (Duran & Demirayak, 2012).
Environmental Sensing
Research on 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for detecting carbonyl compounds in water samples highlights its utility in environmental sensing. This probe enables trace measurement of aldehydes and ketones, contributing to environmental monitoring and analysis (Houdier et al., 2000).
Synthesis and Mechanism Studies
Studies have also focused on the synthesis of indole derivatives and their mechanisms, illustrating the versatility and utility of these compounds in chemical synthesis and the development of novel chemical entities with potential biological activities (Kametani et al., 1981).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(15-10-6-5-7-11-15)20(24)19(23)18-14(2)21(3)17-13-9-8-12-16(17)18/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWXELGBPHMBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2654764.png)
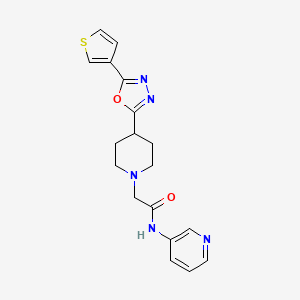
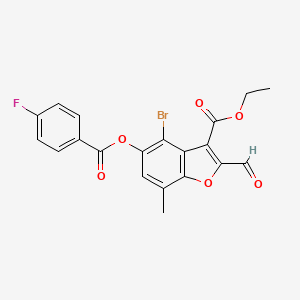
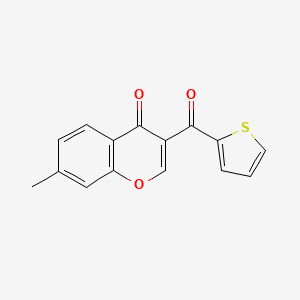
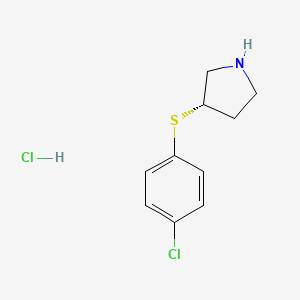
![6-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2654775.png)
![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)
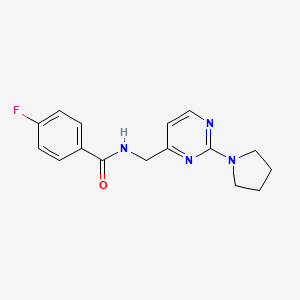
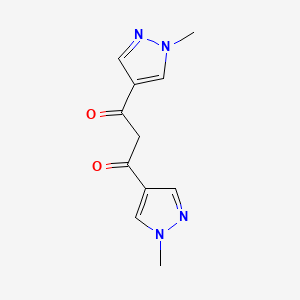
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)
![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)
